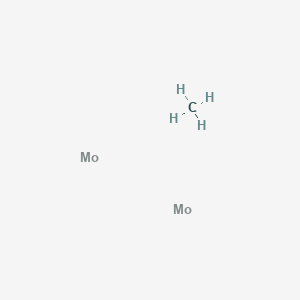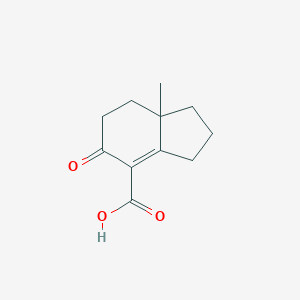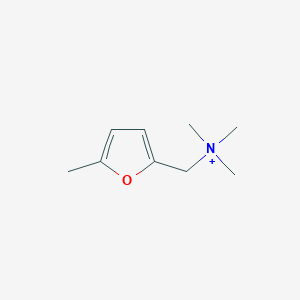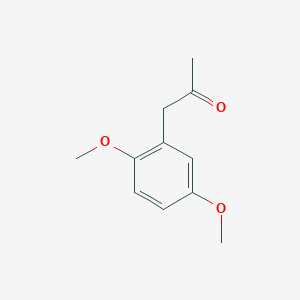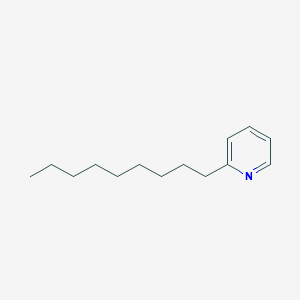
2-Nonylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonylpyridine is a chemical compound that belongs to the pyridine family and is widely used in the field of scientific research. It is a yellowish liquid with a strong odor and is primarily used in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 2-Nonylpyridine is not fully understood. However, it is believed to act as a ligand and form coordination complexes with metal ions. It has been shown to form complexes with copper, nickel, and zinc ions.
Effets Biochimiques Et Physiologiques
2-Nonylpyridine has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It is also used as a flavoring agent in the food industry. However, its effects on human health are not well understood, and further research is needed to determine its toxicity and potential health risks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Nonylpyridine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its strong odor, which can be unpleasant and may require the use of protective equipment.
Orientations Futures
There are several future directions for the use of 2-Nonylpyridine in scientific research. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the production of new materials and as a precursor in the synthesis of pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential health risks.
In conclusion, 2-Nonylpyridine is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
2-Nonylpyridine can be synthesized by the reaction of 2-chloropyridine with nonylmagnesium bromide. Another method involves the reaction of 2-methylpyridine with nonylmagnesium bromide, followed by oxidation with hydrogen peroxide. The yield of 2-Nonylpyridine in both methods is around 60-70%.
Applications De Recherche Scientifique
2-Nonylpyridine is widely used in scientific research due to its diverse applications. It is used as a ligand in coordination chemistry, as a precursor in the synthesis of various compounds, and as a reagent in organic synthesis. It is also used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and dispersants.
Propriétés
Numéro CAS |
10523-35-0 |
|---|---|
Nom du produit |
2-Nonylpyridine |
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2-nonylpyridine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h9-10,12-13H,2-8,11H2,1H3 |
Clé InChI |
OXXAGZCRGWURQM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=CC=N1 |
SMILES canonique |
CCCCCCCCCC1=CC=CC=N1 |
Autres numéros CAS |
10523-35-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



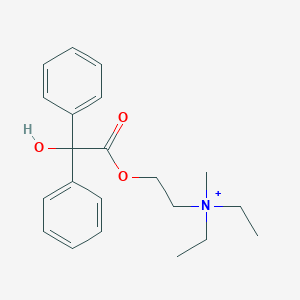
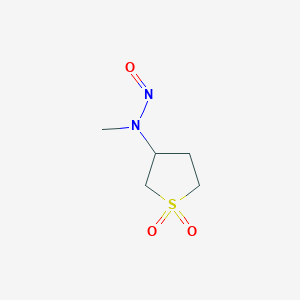
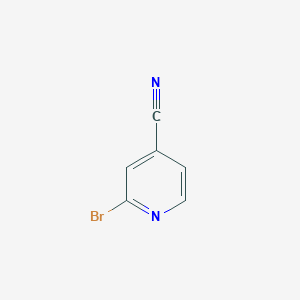
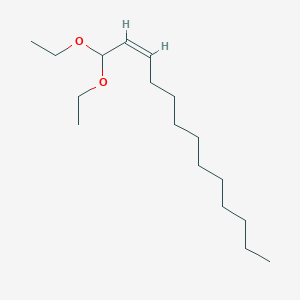
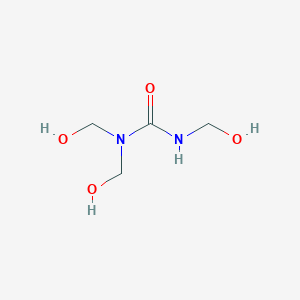
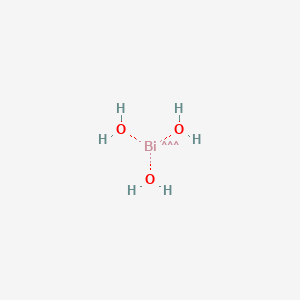

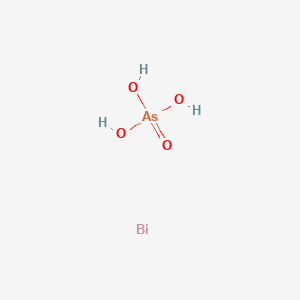
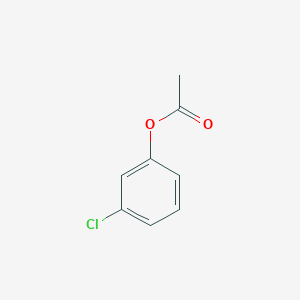
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
